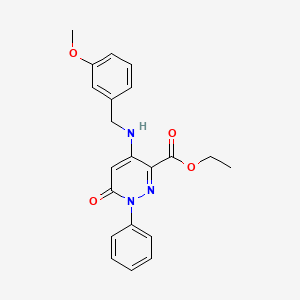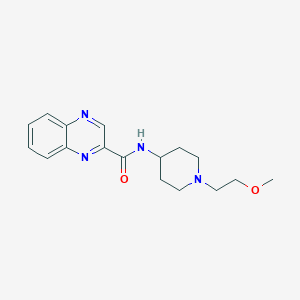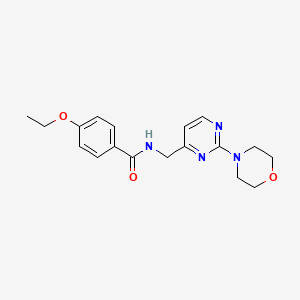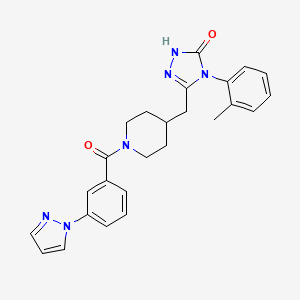
2-Bromoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition of Protein-Protein Interactions
2-Bromoquinoline-5-sulfonamide derivatives have been studied for their ability to disrupt specific protein-protein interactions. Singh et al. (2015) developed structure-activity relationships around 5-bromo-8-toluylsulfonamidoquinoline, a compound targeting the interaction between the E3 ligase Skp2 and Cks1. This interaction is crucial for the ubiquitination and degradation of the CDK inhibitor p27, a tumor suppressor. The study highlights the potential of these compounds in cancer therapy by stabilizing p27 levels, thus inhibiting tumor cell growth Singh et al., 2015.
Antimicrobial and Antifungal Activities
Research on sulfonamide-substituted quinoline derivatives has shown significant antimicrobial and antifungal properties. Dixit et al. (2010) synthesized a novel bi-dentate ligand incorporating sulfonamide and 8-hydroxyquinoline moieties, which displayed enhanced antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of such compounds in addressing drug-resistant infections Dixit et al., 2010.
Catalytic Applications
This compound compounds have been utilized in catalysis, particularly in the Suzuki–Miyaura cross-coupling reactions. Conelly-Espinosa and Morales‐Morales (2010) reported a palladium complex with 8-hydroxyquinoline-5-sulfonic acid showing high efficiency in catalyzing the Suzuki–Miyaura reactions in water, highlighting the environmental benefits and the recyclability of the catalyst Conelly-Espinosa & Morales‐Morales, 2010.
Antiviral Research
The quest for effective antiviral agents has led to the investigation of quinoline derivatives, including those related to this compound. Alexpandi et al. (2020) conducted an in silico analysis to identify quinoline-based inhibitors against SARS-CoV-2. Their study suggests that certain quinoline derivatives could potentially hinder the activity of key viral proteins, offering a promising direction for the development of COVID-19 therapeutics Alexpandi et al., 2020.
Extraction Reagent Applications
This compound derivatives have also been explored as chelate extraction reagents. Ajioka, Oshima, and Hirayama (2008) investigated their use in the ionic liquid extraction system for divalent metal cations. These compounds demonstrated superior extractability in comparison to traditional solvent systems, indicating their potential in developing more efficient and environmentally friendly extraction technologies Ajioka, Oshima, & Hirayama, 2008.
Mécanisme D'action
Target of Action
2-Bromoquinoline-5-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS plays a crucial role in the synthesis of folate, which is required for cells to make nucleic acids . Additionally, 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. As a sulfonamide, it exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . This allows it to play a role in treating a diverse range of disease states .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of folate and nucleic acids . By inhibiting DHPS, the compound disrupts the production of folate, which in turn affects the synthesis of nucleic acids .
Result of Action
The molecular and cellular effects of the compound’s action would be the disruption of nucleic acid synthesis due to the inhibition of folate production . This could potentially lead to the death of bacterial cells, thereby exhibiting its antibacterial properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacterial strain being targeted
Orientations Futures
Analyse Biochimique
Biochemical Properties
This inhibition can disrupt the synthesis of purines and DNA in bacteria, making sulfonamides effective antibacterial agents .
Cellular Effects
Sulfonamides can have a bacteriostatic effect, inhibiting the growth of bacteria by interfering with their ability to synthesize folic acid .
Molecular Mechanism
Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Metabolic Pathways
Sulfonamides are known to be involved in the folic acid synthesis pathway in bacteria .
Propriétés
IUPAC Name |
2-bromoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-9-5-4-6-7(12-9)2-1-3-8(6)15(11,13)14/h1-5H,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSNBLUNNOPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C(=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)
![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)
![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2871663.png)
![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)

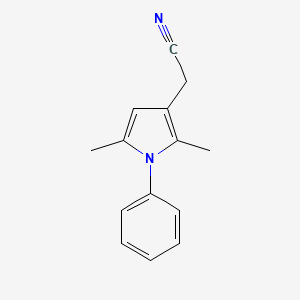
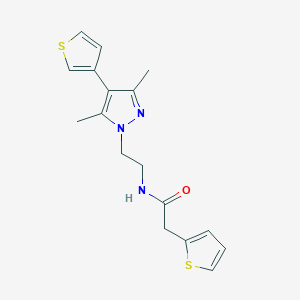
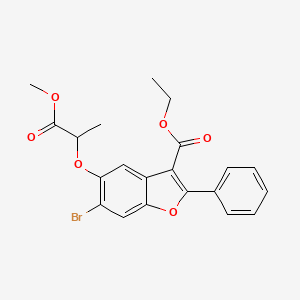
![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)
